molecular formula C17H17N3O2 B6529697 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 1020454-28-7

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No. B6529697
CAS RN: 1020454-28-7
M. Wt: 295.34 g/mol
InChI Key: NRMFVIJDXJDFKZ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide (NMPNC) is an organic compound that has been studied for its potential applications in scientific research. NMPNC is a heterocyclic amine compound that has a pyrazole ring and an amide group attached to a naphthalene ring. It has been used as a ligand in various studies, and has been studied for its potential as an inhibitor of enzymes, as well as its ability to interact with proteins.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has been used in a variety of scientific research applications. It has been used as a ligand in various studies, and has been studied for its potential as an inhibitor of enzymes, as well as its ability to interact with proteins. N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has also been used in studies of drug binding and drug delivery, as well as in studies of protein-protein interactions and cell signaling.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide is not fully understood. It is believed that N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. It is also believed that N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide binds to proteins and enzymes through electrostatic interactions. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has been found to interact with proteins and enzymes through covalent bonding, as well as through non-covalent interactions.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has been found to inhibit the activity of proteins such as the transcription factor NF-κB and the enzyme acetylcholinesterase. N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide in laboratory experiments has a number of advantages and limitations. One of the major advantages of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide is its ability to bind to proteins and enzymes with high affinity and specificity. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide is relatively stable, and can be stored for long periods of time. However, one of the major limitations of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide is its relatively low solubility in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide. One of the most promising areas of research is the development of new and improved methods for synthesizing N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide. Additionally, further research could be conducted on the mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide, as well as its potential applications in drug delivery and drug binding. Additionally, further research could be conducted on the biochemical and physiological effects of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide, as well as its potential to interact with proteins and enzymes. Finally, further research could be conducted on the potential toxicity of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide, as well as its potential to interact with other compounds or drugs.

Synthesis Methods

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of a naphthalene-2-carboxylic acid and a 1,3-dimethyl-1H-pyrazol-5-yl amine. This reaction is typically conducted in the presence of a catalyst such as palladium or copper, and yields the desired product in high yields. Other methods of synthesis include the use of an N-alkylation reaction, as well as the use of a condensation reaction between an amine and a carboxylic acid.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-8-16(20(2)19-11)18-17(21)14-9-12-6-4-5-7-13(12)10-15(14)22-3/h4-10H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMFVIJDXJDFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide

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